molecular formula C15H17N3O3 B1436690 2-{1-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]pyrrolidin-2-yl}acetic acid CAS No. 1304266-32-7

2-{1-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]pyrrolidin-2-yl}acetic acid

Cat. No. B1436690
M. Wt: 287.31 g/mol
InChI Key: BLRNGQYUJMLDKN-UHFFFAOYSA-N
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Description

The compound “2-{1-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]pyrrolidin-2-yl}acetic acid” is a quinazolinone derivative . Quinazolinones are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules .


Synthesis Analysis

The synthesis of quinazolinone derivatives often involves the fusion of benzene ring with 2-pyrimidinone . The reaction can proceed via Michael addition followed by 1,5-exo-trig cyclization and dehydrogenation .


Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring fused with a 2-pyrimidinone . The InChI code for this compound is 1S/C15H17N3O3/c19-14(20)8-10-4-3-7-18(10)9-13-16-12-6-2-1-5-11(12)15(21)17-13/h1-2,5-6,9-10,16H,3-4,7-8H2,(H,17,21)(H,19,20) .


Chemical Reactions Analysis

Quinazolinones are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity . They have been used in the synthesis of diverse physiologically significant and pharmacologically utilized molecules .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 287.32 . It is a powder at room temperature .

Scientific Research Applications

Antithyroid Properties

  • Study 1: Synthesis of 4-hydroxy-2-quinolones, including derivatives of 2-oxo-4-hydroxyquinoline-3-acetic acid, showed potential for antithyroid properties. This study explored the effects of these compounds on thyroid function (Ukrainets et al., 1997).

Antitubercular Activity

  • Study 2: The synthesis of a series of pyrimidin-2-ylamides of 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids, including the study of their antitubercular activity, is highlighted. These compounds showed potential in this area (Ukrainets et al., 2009).

Anticonvulsant Activity

  • Study 3: Research on the synthesis of new derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide showed promising results in anticonvulsant activity. These studies included in vivo and in silico investigations (El Kayal et al., 2019).

Synthesis of Novel Derivatives

  • Study 4: A study on the synthesis of novel 2-(4-oxo-3,4-dihydroquinazolin-2-ylsulfinylmethyl)-3H-quinazolin-4-one provides insights into new chemical derivatives of this compound. This research was conducted under eco-friendly conditions (Reddy et al., 2012).

One-Pot Synthesis

  • Study 5: A one-pot three-component approach for the synthesis of quinoline based 1,2,4-triazolo[1,5-a]quinoline derivatives was investigated. This study highlights the regioselective synthesis of related compounds (Ladani & Patel, 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Quinazolinones have received significant attention due to their wide and distinct biopharmaceutical activities . They are considered as noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . This suggests potential future directions in the development of novel classes of antibacterial agents and other pharmaceuticals .

properties

IUPAC Name

2-[1-[(4-oxo-3H-quinazolin-2-yl)methyl]pyrrolidin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c19-14(20)8-10-4-3-7-18(10)9-13-16-12-6-2-1-5-11(12)15(21)17-13/h1-2,5-6,10H,3-4,7-9H2,(H,19,20)(H,16,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRNGQYUJMLDKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=NC3=CC=CC=C3C(=O)N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{1-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]pyrrolidin-2-yl}acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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